methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C18H31NO4
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Methyl 2-amino-3-phenylpropanoate: This involves the reaction of methyl 2-amino-3-phenylpropanoate with propan-2-ol under acidic conditions to introduce the isopropoxy group.
Starting from 2-Amino-3-(2-hydroxyphenyl)propanoic Acid: This method involves the esterification of 2-amino-3-(2-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst to form the methyl ester, followed by the reaction with propan-2-ol to introduce the isopropoxy group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl). The reaction is typically carried out under acidic or neutral conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in anhydrous solvents such as ether or THF.
Substitution: Common reagents include alkyl halides and strong bases. The reaction is typically carried out under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of amino acid derivatives on cellular processes. It can be used to investigate the role of amino acids in protein synthesis and metabolism.
Medicine: In medicine, the compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: In industry, the compound is used in the production of various chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Methyl 2-amino-3-phenylpropanoate: Similar structure but lacks the isopropoxy group.
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of the isopropoxy group.
Uniqueness: Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
2763758-62-7 |
---|---|
Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
273.8 |
Purity |
95 |
Origin of Product |
United States |
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